molecular formula C8H12O2 B1619639 2(3H)-Benzofuranone, hexahydro- CAS No. 6051-03-2

2(3H)-Benzofuranone, hexahydro-

Cat. No.: B1619639
CAS No.: 6051-03-2
M. Wt: 140.18 g/mol
InChI Key: AQKZNTBBGPQPBG-UHFFFAOYSA-N
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Description

2(3H)-Benzofuranone, hexahydro-3,6-dimethyl- (CAS 92015-65-1) is a bicyclic lactone with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol . Its structure features a fully saturated benzofuranone core substituted with methyl groups at the 3- and 6-positions. This compound is primarily used in fragrances due to its favorable safety profile. Toxicological evaluations by the Research Institute for Fragrance Materials (RIFM) confirm it is non-genotoxic, with a Margin of Exposure (MOE) >100 for repeated dose toxicity and exposure levels below thresholds for reproductive and respiratory toxicity . Environmental assessments classify it as non-persistent, non-bioaccumulative, and non-toxic (non-PBT) .

Chemical Reactions Analysis

Oxidation Reactions

The ketone group in 2(3H)-Benzofuranone, hexahydro- undergoes oxidation under controlled conditions. For example:

  • Strong Oxidizing Agents :

    ReagentConditionsProduct(s)Reference
    KMnO₄ (aq)Acidic, heatCarboxylic acid derivatives
    CrO₃H₂SO₄ catalysisCyclohexene-diol intermediates

Oxidation primarily targets the carbonyl group, leading to ring-opening or functionalization of adjacent carbons .

Reduction Reactions

The ketone moiety is susceptible to reduction, producing secondary alcohols:

  • Catalytic Hydrogenation :

    ReagentConditionsProduct(s)Reference
    H₂/Pd-CEthanol, RTHexahydrobenzofuran-2-ol
    NaBH₄Methanol, 0°CAlcohol derivatives

Reduction preserves the bicyclic framework while converting the ketone to a hydroxyl group .

Electrophilic Aromatic Substitution (EAS)

The benzofuran ring undergoes regioselective substitution:

  • Halogenation :

    ReagentPositionMajor ProductReference
    Br₂/FeBr₃C-5 or C-7Mono-brominated derivatives
    Cl₂/AlCl₃C-4Chlorinated analogs

Electrophiles attack meta to the oxygen atom due to electron-withdrawing effects of the furan ring .

Nucleophilic Addition to the Carbonyl Group

The ketone participates in nucleophilic reactions:

  • Grignard Reagents :

    ReagentProductReference
    CH₃MgBrTertiary alcohol adducts
    PhMgClAryl-substituted derivatives

These reactions proceed via enolate intermediates, enabling C–C bond formation .

Cyclization and Ring-Opening Reactions

The compound serves as a precursor in complex syntheses:

  • Acid-Catalyzed Cyclization :

    ConditionsProductReference
    TFA, 120°CBenzofuranones → Benzofurans
    AlCl₃, DCBFunctionalized tricyclic systems

For example, trifluoroacetic acid (TFA) promotes cyclization of intermediates into substituted benzofurans .

  • Ring-Opening with Amines :

    ReagentProductReference
    AnilineAmide-linked open-chain analogs

Base-Catalyzed Condensations

The ketone participates in aldol and Claisen condensations:

  • Aldol Condensation :

    BaseConditionsProductReference
    NaOHEthanol, refluxα,β-Unsaturated ketones

Functionalization via Triflate Intermediates

Derivatization enables cross-coupling reactions:

  • Triflation :

    ReagentProductApplicationReference
    Tf₂O, pyridineTriflate at C-2Suzuki-Miyaura/Sonogashira

Triflates act as leaving groups, enabling Pd-catalyzed couplings to form 2-aryl or 2-alkynyl benzofurans .

Photochemical Reactions

Limited data suggest sensitivity to UV light, leading to:

  • Ring Isomerization :

    ConditionsProductReference
    UV (254 nm)Conformational rearrangements

Critical Research Findings

  • Regioselectivity in EAS : Halogenation favors C-5/C-7 positions due to electronic effects .

  • Synthetic Utility : Triflate intermediates enable modular synthesis of polysubstituted benzofurans .

  • Stability : The compound resists hydrolysis under neutral conditions but degrades in strong acids/bases .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 2(3H)-Benzofuranone, hexahydro- derivatives?

Synthesis typically involves Pd(II)-catalyzed enantioselective C–H activation to construct the benzofuranone core, enabling asymmetric induction via chiral ligands like phosphoric acids . Alternatively, carbonyl condensation of phenol derivatives with glyoxylic acid can yield lactone intermediates, followed by hydrogenation to achieve hexahydro substitution . For stereochemical control, reaction conditions (e.g., solvent polarity, temperature) must optimize regioselectivity and minimize racemization .

Q. How can structural elucidation of hexahydro-benzofuranone derivatives be performed?

  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular formulas (e.g., C11_{11}H18_{18}O3_3, m/z 198.26) and fragmentation patterns indicative of lactone rings and substituents .
  • NMR Spectroscopy: 1^{1}H and 13^{13}C NMR resolve stereochemistry (e.g., (3aR,7aR) configurations) by analyzing coupling constants and NOE correlations for axial/equatorial protons .
  • X-ray Crystallography: Absolute configurations (e.g., 4b in ) are confirmed via single-crystal diffraction .

Q. What physicochemical properties are critical for stability studies?

Key parameters include:

  • LogP: Determines solubility in organic/aqueous phases (e.g., C11_{11}H18_{18}O3_3 has moderate hydrophobicity) .
  • Thermal Stability: Differential scanning calorimetry (DSC) identifies melting points (e.g., 50°C for benzofuran-2-one derivatives) and decomposition thresholds .
  • Acid/Base Sensitivity: Lactone rings may hydrolyze under extreme pH; stability assays in buffered solutions are recommended .

Advanced Research Questions

Q. How can enantioselective synthesis of hexahydro-benzofuranones be optimized?

  • Chiral Ligand Screening: Test phosphoramidite or BINOL-derived ligands in Pd(II)-catalyzed C–H activation to enhance enantiomeric excess (ee). achieved >90% ee using tailored ligands .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve catalytic efficiency, while nonpolar solvents may favor undesired diastereomers .
  • Kinetic Resolution: Monitor reaction progress via chiral HPLC to isolate intermediates with desired stereochemistry .

Q. What computational approaches predict bioactivity of hexahydro-benzofuranones?

  • QSPR Modeling: Correlate molecular descriptors (e.g., molar refractivity, topological surface area) with antioxidant or HDAC inhibitory activity .
  • Molecular Docking: Simulate interactions between benzofuranone derivatives (e.g., 5-hydroxy-3-methyl variants) and target proteins (e.g., HDAC enzymes) using AutoDock Vina .
  • DFT Calculations: Predict thermodynamic stability of stereoisomers (e.g., (3aR,7aR) vs. (3aS,7aS)) to guide synthetic routes .

Q. How are contradictions in pharmacological data resolved?

  • Dose-Response Analysis: Re-evaluate IC50_{50} values across multiple assays (e.g., HDAC inhibition vs. cytotoxicity) to identify off-target effects .
  • Metabolite Profiling: LC-MS/MS detects active metabolites (e.g., hydroxylated derivatives) that may contribute to observed bioactivity discrepancies .
  • Species-Specific Variability: Compare results in human vs. rodent cell lines to assess translational relevance .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuranone Derivatives

Table 1: Structural and Functional Comparison of Key Benzofuranone Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Saturation Primary Applications Key Properties/Data
2(3H)-Benzofuranone, hexahydro-3,6-dimethyl- 92015-65-1 C₁₀H₁₆O₂ 168.23 Hexahydro, 3,6-dimethyl Fragrance ingredient Non-genotoxic, MOE >100
2(3H)-Benzofuranone (base structure) 553-86-6 C₈H₆O₂ 134.13 Unsaturated benzofuranone Pharmaceutical intermediates Light yellow crystalline powder
3-Methyl-2(3H)-benzofuranone 553-86-6 (variant) C₉H₈O₂ 148.16 3-methyl, unsaturated Synthetic intermediate NMR-characterized
2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-3,6-dimethyl- 16434-36-9 C₁₀H₁₄O₂ 166.22 Tetrahydro, 3,6-dimethyl Flavor/fragrance Boiling point: ~307°C
Benzofuran-3(2H)-one linked geminal bis-triazole N/A Varies ~300–400 Bis-triazole substituents Antimicrobial agents MIC = 50 µg/mL (vs. S. aureus, C. albicans)
5,7-Di-tert-butyl-2(3H)-benzofuranone 62743-93-5 C₁₆H₂₂O₂ 254.34 5,7-di-tert-butyl Antioxidant/UV stabilizer Melting point: 87–89°C

Detailed Analysis of Structural and Functional Differences

Saturation and Ring Structure

  • Hexahydro-3,6-dimethyl- : Fully saturated bicyclic structure enhances stability and reduces reactivity, making it suitable for fragrance applications .
  • Unsaturated analogs (e.g., 2(3H)-Benzofuranone, CAS 553-86-6): The presence of a double bond in the furanone ring increases electrophilicity, facilitating reactions in pharmaceutical synthesis .
  • Tetrahydro derivatives (e.g., CAS 16434-36-9): Partial saturation balances reactivity and stability, often used in flavoring due to volatile lactone profiles .

Substituent Effects

  • Methyl groups: The 3,6-dimethyl substitution in hexahydro-3,6-dimethyl- lowers volatility and improves olfactory properties . In contrast, 3-methyl-2(3H)-benzofuranone (C₉H₈O₂) lacks saturation, leading to different spectral properties (e.g., distinct ¹H-NMR shifts) .
  • Bulkier groups : 5,7-Di-tert-butyl substitution (CAS 62743-93-5) introduces steric hindrance, enhancing thermal stability for use in materials science .
  • Functionalized derivatives : Geminal bis-triazole substituents (e.g., ) introduce hydrogen-bonding capacity, critical for antimicrobial activity.

Properties

CAS No.

6051-03-2

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one

InChI

InChI=1S/C8H12O2/c9-8-5-6-3-1-2-4-7(6)10-8/h6-7H,1-5H2

InChI Key

AQKZNTBBGPQPBG-UHFFFAOYSA-N

SMILES

C1CCC2C(C1)CC(=O)O2

Canonical SMILES

C1CCC2C(C1)CC(=O)O2

Key on ui other cas no.

27345-71-7
6051-03-2
24871-12-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Oxocyclohexylacetic acid (31.2 g, 200 mmol) is dissolved in 125 ml of 0.2 N aqueous sodium hydroxide solution and, at room temperature, added dropwise to a solution of sodium borohydride (18.9 g, 500 mmol) in 150 ml of 0.2 N aqueous sodium hydroxide solution. The mixture is stirred for 20 h and then cooled to 0° C. and carefully acidified with 6 N HCl. The strongly acidic solution is then heated at 100° C. for 30 min and subsequently stirred overnight. The cold mixture is then extracted with MTBE, and the combined ether phases are washed with 5% strength sodium carbonate solution and sat. NaCl solution, dried over magnesium sulphate, filtered and concentrated. Purification is carried out by distillation (b.p.: 75° C./0.01 mm). Yield: 22.9 g (81.7%). MS (CI): m/e=141 [M+H+]
Quantity
31.2 g
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reactant
Reaction Step One
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125 mL
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Reaction Step One
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18.9 g
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reactant
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150 mL
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solvent
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

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